molecular formula C22H23N3O4 B2398411 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide CAS No. 941972-35-6

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No.: B2398411
CAS No.: 941972-35-6
M. Wt: 393.443
InChI Key: IKSJUHGXVIZKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the pyridazinone core and an N-phenethylacetamide side chain.

Molecular Formula: C₂₂H₂₅N₃O₄
Molecular Weight: ~395.45 g/mol
Key Features:

  • Pyridazinone core (C₄H₃N₂O).
  • 3,4-Dimethoxyphenyl substituent (C₈H₉O₂).
  • N-Phenethylacetamide side chain (C₁₀H₁₃NO).

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-19-10-8-17(14-20(19)29-2)18-9-11-22(27)25(24-18)15-21(26)23-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSJUHGXVIZKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the phenethylacetamide moiety. Key steps may include:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Phenethylacetamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to cytotoxic effects in cancer cells. The exact pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound is compared below with two structurally related pyridazinone derivatives (Table 1), identified in the provided evidence .

Table 1: Structural and Physicochemical Properties of Pyridazinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Pyridazinone Substituent Acetamide Substituent
Target Compound C₂₂H₂₅N₃O₄ 395.45 3,4-Dimethoxyphenyl N-Phenethyl
N-(3,5-Dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Y043-1432) C₂₁H₂₀FN₃O₅ 413.40 2-Fluoro-4-methoxyphenyl N-(3,5-Dimethoxyphenyl)
4-{2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamido}benzamide C₂₁H₂₀N₄O₅ 408.40 3,4-Dimethoxyphenyl N-(4-Benzamide)

Key Comparisons:

a. Core Modifications

All three compounds retain the pyridazinone core but differ in substituents:

  • Target Compound: Features a 3,4-dimethoxyphenyl group at position 3 of the pyridazinone.
  • Y043-1432 : Substitutes the phenyl group with a 2-fluoro-4-methoxyphenyl, introducing electron-withdrawing fluorine.
  • Benzamide Analog : Shares the 3,4-dimethoxyphenyl substituent but replaces the phenethyl group with a polar benzamide.
b. Acetamide Side Chain
  • Y043-1432 ’s 3,5-dimethoxyphenyl acetamide introduces additional methoxy groups, increasing polarity (clogP ~1.9).
  • The benzamide analog’s terminal carboxamide group (C₇H₅NO) adds hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability .
c. Molecular Weight and Drug-Likeness
  • The target compound (MW 395.45) and analogs (MW 408–413) fall within the acceptable range for small-molecule drugs (MW < 500).
  • Fluorine in Y043-1432 increases molecular weight and may enhance metabolic stability.

Implications of Structural Variations

  • Fluorine in Y043-1432 could alter binding affinity through electronic effects.
  • Solubility : The benzamide analog’s polar group may improve solubility but limit passive diffusion compared to the phenethyl group.

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide (CAS Number: 941972-35-6) is a complex organic molecule featuring a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a phenethylacetamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

The molecular formula for this compound is C23H25N3O6C_{23}H_{25}N_{3}O_{6} with a molecular weight of approximately 439.47 g/mol . The structure includes multiple functional groups that contribute to its reactivity and biological interactions:

PropertyValue
Molecular Weight439.47 g/mol
Molecular FormulaC23H25N3O6
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The pyridazine core is often associated with inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds featuring the pyridazinone scaffold have been documented to possess anti-inflammatory and anticancer activities, suggesting that This compound may also exhibit these properties through similar mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
  • Interference with Cell Signaling Pathways : It could disrupt key signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.

Study on Smooth Muscle Activity

A study investigating the effects of structurally related compounds on smooth muscle contractility demonstrated that certain derivatives could modulate muscle tonus and bioelectrical activity . This suggests potential therapeutic applications in conditions involving smooth muscle dysfunction.

In Silico Studies

Molecular docking studies have shown that compounds similar to This compound can effectively bind to target proteins such as dengue virus proteases, indicating antiviral potential . The binding interactions include hydrogen bonds and van der Waals forces, highlighting the importance of structural features in determining biological activity.

Future Directions for Research

Further investigations are necessary to elucidate the specific biological mechanisms underlying the activity of This compound . Key areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To delineate the pathways through which this compound exerts its effects on cancer cells and other biological systems.
  • Structural Modifications : To optimize the compound's potency and selectivity for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.